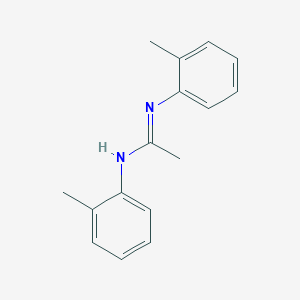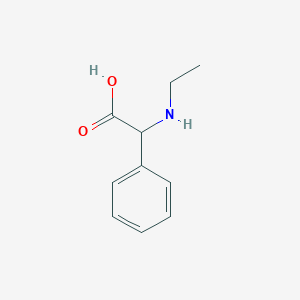
7-Fluoro-1-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1-methylnaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methylnaphthalene typically involves the fluorination of 1-methyl-naphthalene. One common method is the diazotization reaction followed by a substitution reaction. The process involves the following steps:
Diazotization Reaction: 1-methyl-naphthylamine is treated with hydrochloric acid and sodium nitrite at low temperatures to form a diazonium salt.
Substitution Reaction: The diazonium salt is then reacted with a fluoroboric acid solution to replace the diazonium group with a fluorine atom, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-1-methylnaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methyl group and the electron-withdrawing fluorine atom.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to form dihydronaphthalenes.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfuric acid or oleum.
Major Products:
Halogenated Derivatives: Such as 7-chloro-1-methyl-naphthalene.
Nitrated Derivatives: Such as 7-nitro-1-methyl-naphthalene.
Sulfonated Derivatives: Such as 7-sulfo-1-methyl-naphthalene.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-1-methylnaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Fluoro-1-methylnaphthalene involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The compound can participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Fluoronaphthalene: Similar in structure but lacks the methyl group at the 1st position.
1-Methyl-naphthalene: Similar in structure but lacks the fluorine atom at the 7th position.
7-Fluoro-2-methyl-naphthalene: Similar in structure but has the methyl group at the 2nd position instead of the 1st.
Uniqueness: The combination of these substituents can lead to distinct electronic and steric effects, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H9F |
|---|---|
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
7-fluoro-1-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3 |
InChI-Schlüssel |
JYQQLZHPVDOYLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=CC=C1)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-cyclohexyl-4,7-dihydro-2-phenyl-5H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B8573457.png)





![Benzonitrile, 4-[bis(phenylmethyl)amino]-](/img/structure/B8573480.png)

![7-[(2-Chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2H-1-benzopyran-2-one](/img/structure/B8573506.png)





